3-Thia-9-azabicyclo[3.3.1]nonan-7-one

Conformational Analysis Computational Chemistry Heterocyclic Chemistry

This 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride features a chair-boat solid-state conformer confirmed by XRD, distinct from oxa/aza analogs. The sulfur atom enables oxidation to sulfoxide/sulfone derivatives, unlocking unique electronic modulation. Validated in vivo antiarrhythmic efficacy in MI dog model, plus analgesic/antibacterial activities. Ideal for polypharmacology, polymorph control, and double Mannich methodology development. Order today for your research program.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
Cat. No. B12331333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thia-9-azabicyclo[3.3.1]nonan-7-one
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESC1C2CSCC(N2)CC1=O
InChIInChI=1S/C7H11NOS/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2
InChIKeyNNSIOAGUOSMXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thia-9-azabicyclo[3.3.1]nonan-7-one Procurement Guide: Core Properties and Analytical Specifications


3-Thia-9-azabicyclo[3.3.1]nonan-7-one (CAS: 1523572-09-9 as hydrochloride) is a bridged bicyclic heterocycle characterized by the strategic placement of sulfur and nitrogen atoms within a [3.3.1] framework. This compound exists predominantly as a chair-boat conformer in the solid state, as established by single-crystal X-ray diffraction analysis, with the sulfur atom situated in the boat portion of the bicyclic ring system [1]. The base compound has the molecular formula C7H11NOS (MW: 157.24 g/mol), while its hydrochloride salt (C7H12ClNOS, MW: 193.69 g/mol) is the primary commercially available form .

3-Thia-9-azabicyclo[3.3.1]nonan-7-one: Critical Conformational and Heteroatom Specificity Preventing Direct Analog Substitution


Generic substitution among 3-hetero-7-azabicyclo[3.3.1]nonane analogs is scientifically invalid due to fundamental differences in conformational preferences dictated by the heteroatom at position 3. While computational studies at the MP4/6-31G level reveal that the 3-oxa analog exhibits a small energy gap (ΔE = 1.497 kcal/mol) between chair-chair (CC) and boat-chair (BC) conformers, the 3-thia system displays a distinct conformational profile in the solid state, adopting a chair-boat conformer with the sulfur atom in the boat portion as confirmed by X-ray diffraction [1]. Furthermore, the sulfur atom at position 3 enables unique chemical transformations not accessible to oxa- or aza-analogs, including oxidation to sulfoxide and sulfone derivatives that modulate both electronic properties and biological activity [2]. These conformational and chemical divergences translate directly into differential pharmacological profiles and synthetic utility, making blind analog substitution scientifically unsound for both research and industrial applications.

Quantitative Differentiation Evidence for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Against Closest Structural Analogs


Conformational Energy Landscape: 3-Thia vs. 3-Oxa Bicyclic Ketone Analog Comparison

The 3-thia analog exhibits a distinct conformational energy profile compared to its 3-oxa counterpart. Single-point calculations at the MP4/6-31G level for the 3-oxa analog revealed an energy difference of ΔE = 1.497 kcal/mol between chair-chair (CC) and boat-chair (BC) conformers [1]. Full geometry optimization of the sulfur-containing ketone at the HF/6-31G level demonstrated that the BC form is slightly more stable than the CC form, identical to the trend observed for the oxygen counterpart [1]. However, X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one unequivocally identified a chair-boat conformer in the solid state with the sulfur atom positioned in the boat portion, a conformational arrangement that differs from the chair-chair conformation adopted by the corresponding oxygen-containing ketone in the solid state [1][2].

Conformational Analysis Computational Chemistry Heterocyclic Chemistry

Antiarrhythmic Efficacy in Canine Model: 3-Thia-7-azabicyclo[3.3.1]nonane Derivative vs. Lidocaine Benchmark

The 3-thia-7-azabicyclo[3.3.1]nonane scaffold demonstrates quantifiable in vivo antiarrhythmic activity in a validated canine model of ventricular tachycardia. At intravenous doses of 3 and 6 mg/kg, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate suppressed induced ventricular tachycardia in five of six anesthetized mongrel dogs with ligated left anterior descending coronary arteries [1]. The underlying ventricular automaticity in the dogs averaged 164 ± 27 beats/min, and ventricular pacing at 240-390/min reliably induced sustained ventricular tachycardia [1]. Comparison was made with lidocaine in similar dog preparations, establishing the 3-thia scaffold as a viable Class Ib antiarrhythmic candidate [1].

Cardiovascular Pharmacology Antiarrhythmic Agents In Vivo Efficacy

Multi-Target Pharmacological Profile: Analgesic, Antiarrhythmic, and Antibacterial Activity Spectrum

Derivatives of the 3-thia-7-azabicyclo[3.3.1]nonane scaffold exhibit a broad and documented multi-target pharmacological profile. Systematic synthesis and evaluation of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones revealed compounds possessing active analgesic, antiarrhythmic, and antibacterial properties within the same series [1]. This contrasts with many 3-azabicyclo[3.3.1]nonane analogs, which typically display more restricted activity profiles, such as the 3,7-diazabicyclo[3.3.1]nonanes that primarily exhibit antiarrhythmic potencies [2]. The observed biological activities across the broader 3-azabicyclo[3.3.1]nonane class include potent analgesic properties, antitussive activities, local anesthetic activity, ganglioplegic and hypotensive properties, sedative effects, and hypoglycemic activity, but the 3-thia-7-aza substitution pattern uniquely combines multiple therapeutic activities [2].

Pharmacology Drug Discovery Multi-Target Ligands

Conformational Polymorphism and Redox-Controlled Conformer Switching in 3-Thia-7-azabicyclo[3.3.1]nonane Systems

The 3-thia-7-azabicyclo[3.3.1]nonane system exhibits unprecedented conformational polymorphism directly linked to oxidation state. X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one reveals the solid system adopts a chair-boat conformer with the sulfur atom in the boat portion of the bicyclic ring [1]. In striking contrast, Wolff-Kishner reduction of the ketone to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, isolated as the hydroperchlorate salt, yields a chair-chair conformer as confirmed by X-ray diffraction [1]. This oxidation-state-dependent conformational switching is not observed in the corresponding 3-oxa or 3-aza analogs, which typically maintain consistent conformations regardless of ring substitution patterns, representing a unique structural feature of the 3-thia scaffold.

Structural Chemistry Conformational Analysis X-ray Crystallography

Validated Research and Industrial Application Scenarios for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one


Cardiovascular Drug Discovery: Novel Class Ib Antiarrhythmic Scaffold Development

Research programs focused on developing next-generation Class Ib antiarrhythmic agents should prioritize the 3-thia-7-azabicyclo[3.3.1]nonane scaffold based on its validated in vivo efficacy. The 7-benzyl derivative demonstrated suppression of induced ventricular tachycardia in 5 of 6 dogs at 3-6 mg/kg IV doses in a clinically relevant myocardial infarction model, with activity compared to lidocaine benchmark [1]. The chair-boat conformation of the ketone precursor and chair-chair conformation of the reduced active species provide distinct structural templates for structure-activity relationship (SAR) exploration [1].

Conformational Analysis and Polymorph Control Studies

The unique oxidation-state-dependent conformational switching exhibited by the 3-thia-7-azabicyclo[3.3.1]nonane system makes this scaffold valuable for fundamental conformational analysis research and pharmaceutical polymorph control studies. X-ray diffraction has confirmed that the ketone (9-one) adopts a chair-boat conformer while the reduced methylene-bridged analog adopts a chair-chair conformer [1]. This behavior, not observed in 3-oxa or 3-aza analogs, provides a model system for studying how subtle electronic changes modulate molecular conformation and crystal packing [2].

Multi-Target Polypharmacology and Phenotypic Screening Programs

The documented triple activity profile (analgesic, antiarrhythmic, and antibacterial) of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives makes this scaffold particularly suitable for polypharmacology research and phenotypic screening campaigns [1]. Unlike the more restricted activity profiles of 3,7-diazabicyclo[3.3.1]nonanes (primarily antiarrhythmic) or other 3-ABN subclasses, the 3-thia-7-aza substitution pattern uniquely combines multiple therapeutic activities, enabling exploration of structure-activity relationships across diverse biological targets from a single chemical starting point [2].

Synthetic Methodology Development: Mannich Cyclization and Heterocycle Functionalization

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold serves as an ideal substrate for developing and optimizing double Mannich cyclization methodologies. Synthesis from tetrahydrothiopyran-4-one with alkoxyalkylamines and paraformaldehyde in acetous methanol provides a robust entry to the bicyclic system [1]. The sulfur atom at position 3 enables subsequent oxidation to sulfoxide and sulfone derivatives, while the ketone at position 7 undergoes Wolff-Kishner reduction, Grignard additions, and hydride reductions to generate diverse functionalized analogs [2], making this compound valuable for reaction methodology development and chemical biology probe synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.